3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine
Description
Chemical Name: 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine CAS Number: 1286490-16-1 Molecular Formula: C₁₈H₁₉N₃O₆ Molecular Weight: 373.36 g/mol Structure: Features a nitroso (NO) group, two benzyloxy (C₆H₅CH₂O) substituents, and a D,L-alanine backbone. The compound is characterized by its dual functionalization: a benzyloxycarbonyl (Cbz) group at the N-terminus and a nitroso-benzyloxy moiety at the 3-position of the alanine side chain .
Applications: Primarily used in peptide synthesis and biochemical research as a reactive intermediate.
Properties
IUPAC Name |
3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWYJBQUYYPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858202 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286490-16-1 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Protection of the α-Amino Group
The synthesis begins with the protection of the α-amino group of DL-alanine using benzyloxycarbonyl (Cbz) chloride. This step ensures selective reactivity at the β-amino position during subsequent nitrosation.
Reaction Conditions
-
Substrate : DL-alanine (1.0 equiv)
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Reagent : Benzyl chloroformate (1.2 equiv)
-
Base : 10% aqueous sodium bicarbonate
-
Solvent : Dioxane/water (4:1 v/v)
-
Temperature : 0–5°C (ice bath)
-
Reaction Time : 2 hours
The product, N-[(benzyloxy)carbonyl]-DL-alanine, is isolated via acidification to pH 2.0 using concentrated HCl, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄.
Table 1: Yield and Purity of N-Cbz-DL-alanine
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
| Melting Point | 82–84°C |
Nitrosation of the β-Amino Group
The β-amino group of N-Cbz-DL-alanine undergoes nitrosation to introduce the nitroso(benzyloxy)amino moiety. This step employs O-benzylhydroxylamine and sodium nitrite under acidic conditions.
Reaction Conditions
-
Substrate : N-Cbz-DL-alanine (1.0 equiv)
-
Reagent : O-Benzylhydroxylamine hydrochloride (1.5 equiv)
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Nitrosating Agent : NaNO₂ (2.0 equiv)
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Acid : 1M HCl
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Solvent : Tetrahydrofuran (THF)
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Temperature : −10°C (salt/ice bath)
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Reaction Time : 4 hours
The intermediate is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine as a pale-yellow solid.
Table 2: Nitrosation Optimization Data
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| NaNO₂ Equiv | 2.0–2.5 | Maximizes nitrosation |
| Temperature | −10°C to 0°C | Prevents diazotization |
| Reaction Time | 3–4 hours | Completes conversion |
Critical Parameter Optimization
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance nitrosation efficiency by stabilizing the nitrosonium ion (NO⁺). Non-polar solvents result in incomplete reactions (<50% yield).
Table 3: Solvent Performance Comparison
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 78 | 95 |
| DMF | 36.7 | 82 | 97 |
| Dichloromethane | 8.9 | 45 | 88 |
Stoichiometric Ratios
Excess O-benzylhydroxylamine (1.5 equiv) ensures complete consumption of the starting material, while higher equivalents of NaNO₂ (>2.5) lead to over-nitrosation and side products.
Industrial-Scale Production
Continuous Flow Synthesis
To improve scalability, manufacturers adopt continuous flow reactors with the following advantages:
Table 4: Batch vs. Flow Synthesis Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 88% |
| Purity | 95% | 98% |
| Reaction Time | 4 hours | 1.5 hours |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine
CAS : 96521-76-5
Molecular Formula : C₁₈H₂₀N₂O₅
Molecular Weight : 344.37 g/mol
Key Differences :
- Lacks the nitroso (NO) group on the benzyloxyamino moiety.
- Contains an amino (-NH₂) group instead of nitroso, reducing redox reactivity.
N-Cbz-β-Alanine
CAS: 2304-94-1 Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.22 g/mol Key Differences:
N-[(Benzyloxy)carbonyl]-N-methyl-L-alanine
Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol Key Differences:
- Methyl group (-CH₃) replaces the nitroso-benzyloxyamino moiety.
Boc-D-Dap(Z)-OH DCHA
CAS : 81306-94-7
Molecular Formula : C₂₆H₃₈N₂O₅ (free acid)
Molecular Weight : 519.67 g/mol (as DCHA salt)
Key Differences :
- Incorporates a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group.
- Diaminopropionic acid (Dap) backbone instead of alanine.
- Demonstrates the use of orthogonal protecting groups (Boc and Cbz) for selective deprotection strategies .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 1286490-16-1 | C₁₈H₁₉N₃O₆ | 373.36 | Nitroso, Cbz, benzyloxy | Reactive intermediate |
| 3-[(Benzyloxy)amino]-N-Cbz-D,L-alanine | 96521-76-5 | C₁₈H₂₀N₂O₅ | 344.37 | Amino, Cbz, benzyloxy | Peptide synthesis |
| N-Cbz-β-Alanine | 2304-94-1 | C₁₁H₁₃NO₄ | 223.22 | Cbz | Peptide backbone modification |
| N-Cbz-N-methyl-L-alanine | - | C₁₂H₁₅NO₄ | 237.25 | Cbz, methyl | Stabilized intermediates |
| Boc-D-Dap(Z)-OH DCHA | 81306-94-7 | C₂₆H₃₈N₂O₅ | 519.67 | Boc, Cbz, diaminopropionic acid | Orthogonal protection strategies |
Stability and Reactivity
- The nitroso group in the target compound may introduce instability under acidic or reducing conditions, whereas non-nitroso analogues (e.g., 96521-76-5) are more stable .
- Methyl or Boc-protected derivatives (e.g., N-Cbz-N-methyl-L-alanine) show enhanced stability for long-term storage .
Biological Activity
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine, also referred to as a nitroso compound, has garnered attention in biochemical research due to its potential biological activities. This compound, characterized by its complex structure and unique functional groups, is believed to exhibit various pharmacological effects, including mutagenicity and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₉N₃O₆
- Molecular Weight : 373.36 g/mol
- CAS Number : 1286490-16-1
- IUPAC Name : 3-((benzyloxy)(nitroso)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
- Physical State : Solid
- Solubility : Soluble in Dichloromethane and Ethyl Acetate
Biological Activity Overview
The biological activity of nitroso compounds, particularly those containing aromatic groups such as benzyloxy, has been extensively studied due to their potential mutagenic properties. These compounds can undergo metabolic activation, leading to DNA modification and subsequent biological responses.
Mutagenicity Studies
Research indicates that compounds similar to this compound exhibit mutagenic properties in bacterial models. For instance, studies on N-nitrosobenzylurea showed direct mutagenic effects in Salmonella typhimurium strains TA98 and TA1535 . These findings suggest that the nitroso group may facilitate the formation of reactive intermediates that interact with DNA.
Study 1: Benzylating N-nitroso Compounds
A study investigated the biological consequences of benzylation by analyzing unsymmetrically substituted N-nitrosomethylbenzylamine. The results demonstrated that these compounds could act as direct mutagens in bacterial assays, indicating a significant risk for DNA damage through benzylation mechanisms . This supports the hypothesis that similar nitroso compounds could exhibit comparable mutagenic activities.
Study 2: Anticonvulsant Activity of Related Alanine Derivatives
In a separate investigation focusing on alaninamide derivatives, researchers synthesized compounds with structural similarities to this compound. Some derivatives showed anticonvulsant activity in animal models, suggesting that modifications to the alanine backbone can influence pharmacological effects . This highlights the potential therapeutic relevance of such compounds.
The biological activity of nitroso compounds is often attributed to their ability to form reactive nitrogen species (RNS), which can lead to oxidative stress and subsequent cellular damage. The proposed mechanisms include:
- DNA Alkylation : Interaction with nucleophilic sites on DNA, leading to mutations.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress pathways that can trigger apoptosis or necrosis.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine?
The compound is synthesized via sequential protection of the amino and carboxyl groups. A typical approach involves:
- Step 1 : Benzyloxycarbonyl (Cbz) protection of the amino group using benzyl chloroformate under alkaline conditions (e.g., sodium bicarbonate).
- Step 2 : Nitroso functionalization of the secondary amine via nitrosation with sodium nitrite in acidic media (e.g., HCl) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and HPLC-MS . Note: The D,L-racemic mixture suggests no enantiomeric resolution during synthesis.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 0–6°C in airtight, light-resistant containers due to the nitroso group’s sensitivity to heat and light-induced decomposition .
- Handling : Use inert atmosphere (N/Ar) during reactions to prevent oxidation. Avoid prolonged exposure to moisture, as hydrolysis of the Cbz group may occur .
Advanced Research Questions
Q. What analytical methods resolve contradictions in characterizing the nitroso and Cbz groups?
- Nitroso Group : UV-Vis spectroscopy (λ~300–400 nm) confirms nitroso formation, but conflicting results may arise from tautomerism (nitroso ↔ oxime). Use N NMR to distinguish tautomers .
- Cbz Group : FT-IR (C=O stretch at ~1700 cm) and H NMR (benzyl protons at δ 7.3–7.5 ppm) are standard. Discrepancies in integration ratios may indicate incomplete protection, requiring HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) for purity assessment .
Q. How does the D,L-racemic nature impact its application in peptide synthesis?
- Stereochemical Challenges : The racemic mixture complicates its use in stereoselective peptide coupling. Researchers must employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases/proteases) to isolate enantiomers .
- Biological Relevance : The D-form may exhibit altered bioactivity, necessitating enantiopure synthesis for structure-activity relationship (SAR) studies .
Q. What are the implications of isotopic labeling (e.g., deuterium) for mechanistic studies?
- Tracer Studies : Deuterated analogs (e.g., benzyl-d groups) enable tracking via mass spectrometry in metabolic pathways. For example, H-labeled Cbz groups help quantify hydrolysis rates in enzymatic assays .
- Stability Insights : Isotopic substitution (e.g., N in nitroso) can clarify decomposition pathways under thermal stress using tandem MS/MS .
Experimental Design Considerations
Q. How to design assays for studying nitroso group reactivity in biological systems?
- Redox Activity : Use cyclic voltammetry (CV) to measure redox potentials of the nitroso group. Pair with ESR spectroscopy to detect radical intermediates during redox cycling .
- Biological Targets : Incubate with thiol-containing biomolecules (e.g., glutathione) and monitor adduct formation via LC-HRMS. Nitroso-thiol interactions are critical in NO donor studies .
Q. What precautions are needed when scaling up synthesis for in vivo studies?
- Safety : Nitroso compounds are potential mutagens. Follow OSHA guidelines for handling carcinogens (e.g., closed-system reactors, PPE).
- Purification : Replace column chromatography with preparative HPLC for >100 mg scales to maintain reproducibility .
Data Interpretation and Troubleshooting
Q. How to address inconsistent NMR data for the benzyloxy groups?
- Dynamic Effects : Rotameric splitting of benzyl protons can cause peak broadening. Use higher-field NMR (≥500 MHz) or variable-temperature NMR to resolve splitting .
- Impurity Identification : Compare with authentic standards (e.g., N-Nitrosodiphenylamine in ) to rule out byproducts from incomplete nitrosation .
Q. Why might HPLC retention times vary between batches?
- Column Degradation : Ensure consistent C18 column conditioning (≥20 column volumes equilibration).
- Racemic Mixture Drift : Minor enantiomeric excess due to storage conditions alters retention. Use chiral columns (e.g., Chiralpak IA) for precise analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
